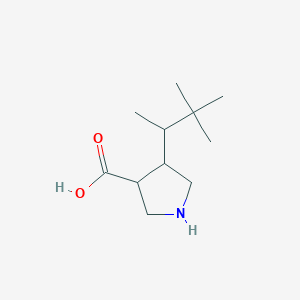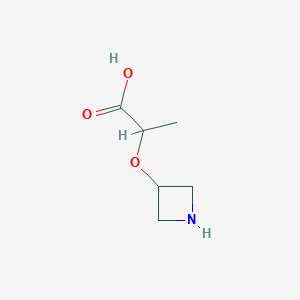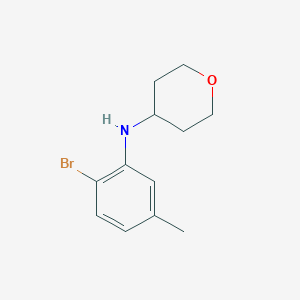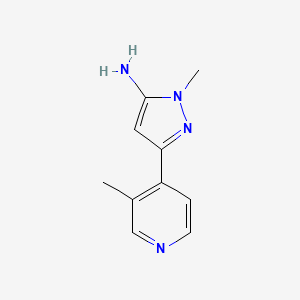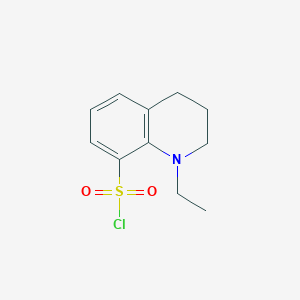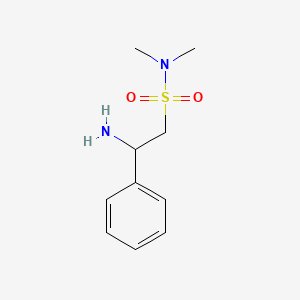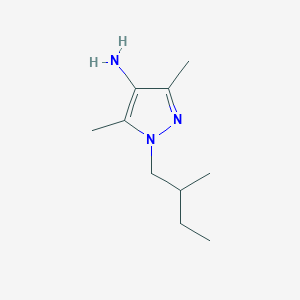![molecular formula C7H10ClNO B13309180 7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride CAS No. 861406-07-7](/img/structure/B13309180.png)
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride is a bridged heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is a derivative of 7-azabicyclo[2.2.1]heptane, which is known for its presence in various biologically active molecules, including the potent acetylcholine nicotinic receptor agonist, epibatidine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-azabicyclo[2.2.1]heptane-7-carbonyl chloride typically involves multiple steps. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination. The resulting intermediate is then subjected to intramolecular cyclization using sodium hydride (NaH) to form the desired bicyclic structure .
Industrial Production Methods
the general approach involves optimizing the synthetic route for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of each step .
Análisis De Reacciones Químicas
Types of Reactions
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclic structure can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with MCPBA can produce an epoxide .
Aplicaciones Científicas De Investigación
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-azabicyclo[2.2.1]heptane-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to fit into the receptor’s binding site, mimicking the action of natural neurotransmitters and modulating receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Nicotine: Another nicotinic receptor agonist, though less potent than epibatidine.
7-Oxabicyclo[2.2.1]heptane: A structurally related compound used in different chemical and biological studies.
Uniqueness
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its structural similarity to biologically active molecules like epibatidine makes it a valuable compound for research in medicinal chemistry and pharmacology .
Propiedades
Número CAS |
861406-07-7 |
|---|---|
Fórmula molecular |
C7H10ClNO |
Peso molecular |
159.61 g/mol |
Nombre IUPAC |
7-azabicyclo[2.2.1]heptane-7-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c8-7(10)9-5-1-2-6(9)4-3-5/h5-6H,1-4H2 |
Clave InChI |
HWCHBLKQZPTVFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1N2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


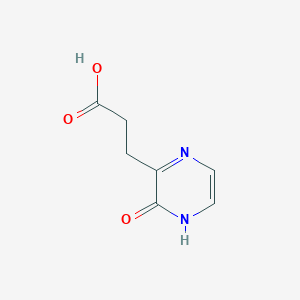
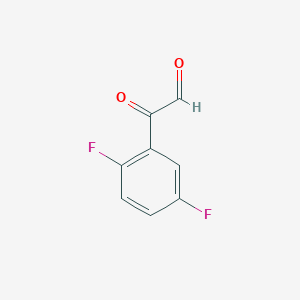
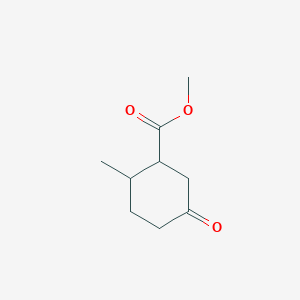
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
